(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and an (E)-configured acrylonitrile moiety linked to a 4-chloro-3-(trifluoromethyl)phenylamine group.
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3OS/c1-28-15-5-2-12(3-6-15)18-11-29-19(27-18)13(9-25)10-26-14-4-7-17(21)16(8-14)20(22,23)24/h2-8,10-11,26H,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPAGDYYTWKJAU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, drawing on various studies and findings.
Structural Overview
The compound features a thiazole ring, a trifluoromethyl-substituted phenyl group, and an acrylonitrile moiety, which are known to contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological targets, making this compound a candidate for further pharmacological evaluation.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties . For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound's structure suggests it may interact with critical pathways involved in cancer cell survival and proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazole derivatives, compounds similar to our target showed IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating potent antitumor activity . The structure-activity relationship (SAR) analysis highlighted that electron-donating groups on the phenyl ring enhance cytotoxic activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases or transcription factors associated with cancer progression. For example, related compounds have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 . This suggests a potential pathway for inducing apoptosis in cancer cells.
Antimicrobial Activity
In addition to antitumor effects, thiazole-containing compounds have demonstrated antimicrobial properties . Research indicates that certain derivatives exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development.
Antimicrobial Efficacy
A study reported that thiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This highlights the relevance of the thiazole moiety in enhancing antimicrobial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 6.25 |
| Pseudomonas aeruginosa | 6.25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a common acrylonitrile-thiazole backbone with several analogues, but differences in substituents significantly alter its properties. Key comparisons include:
Key Observations:
- Trifluoromethyl vs. Halogens : The trifluoromethyl group in the target compound increases metabolic stability and lipophilicity compared to chloro or fluoro substituents in analogues .
- Methoxy vs.
- Crystallinity : Compounds with smaller substituents (e.g., Cl, F) exhibit high crystallinity in triclinic systems, while bulkier groups (e.g., trifluoromethyl) may disrupt packing, leading to amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
